An In-depth Technical Guide to the Physicochemical Properties of Methyl o-Tolylcarbamate
An In-depth Technical Guide to the Physicochemical Properties of Methyl o-Tolylcarbamate
This guide provides a comprehensive overview of the physicochemical properties of methyl o-tolylcarbamate (also known as methyl N-(2-methylphenyl)carbamate). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven experimental methodologies for property determination.
Introduction to Methyl o-Tolylcarbamate: A Molecule of Interest
Methyl o-tolylcarbamate, belonging to the carbamate class of organic compounds, possesses a chemical structure that makes it a subject of interest in various chemical and pharmaceutical research areas. Carbamates are known for their wide range of applications, including in the development of insecticides and pharmaceuticals. Understanding the fundamental physicochemical properties of methyl o-tolylcarbamate is paramount for predicting its behavior in biological systems, designing relevant experimental studies, and ensuring safe handling and application.
The structure, characterized by a carbamate functional group attached to a tolyl ring, imparts specific properties related to its solubility, lipophilicity, and potential for hydrogen bonding. These characteristics are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
Core Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| CAS Number | 14983-92-7 | PubChem[1] |
| Melting Point | Data not available | ChemSynthesis[2] |
| Boiling Point | Data not available | ChemSynthesis[2] |
| Solubility | Data not available | |
| LogP (XLogP3) | 1.7 | PubChem[1] |
| pKa | Data not available | |
| Appearance | White solid (for related carbamates) |
Spectral Data Analysis
Spectroscopic analysis is crucial for the structural elucidation and confirmation of methyl o-tolylcarbamate.
1H NMR Spectroscopy
The proton NMR spectrum of methyl o-tolylcarbamate is expected to show characteristic signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the N-H proton of the carbamate, and the methyl protons of the ester group. The chemical shifts would be influenced by the electron-withdrawing nature of the carbamate group and the electron-donating nature of the methyl group on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit key absorption bands that confirm the presence of the carbamate functionality. Expected characteristic peaks include:
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N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond.
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C=O Stretching: A strong absorption band around 1680-1730 cm⁻¹ for the carbonyl group of the carbamate.
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C-O Stretching: Bands in the 1200-1300 cm⁻¹ region.
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Aromatic C-H and C=C Stretching: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry
Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ). The fragmentation pattern will be characteristic of the carbamate structure, with likely fragments corresponding to the loss of the methoxy group or cleavage of the carbamate bond. For instance, a prominent fragment ion at m/z 106 is observed in the mass spectrum of methyl N-(2-methylphenyl)carbamate.[1]
Experimental Protocols for Physicochemical Property Determination
The following section details robust, self-validating experimental protocols for determining the key physicochemical properties of methyl o-tolylcarbamate. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity of a compound, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.
This is the gold standard method for LogP determination due to its direct measurement approach.
Protocol:
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Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water by shaking equal volumes of the two solvents and allowing them to separate.
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Sample Preparation: Prepare a stock solution of methyl o-tolylcarbamate in n-octanol.
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Partitioning:
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In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.
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Shake the funnel vigorously for a set period (e.g., 5 minutes) to ensure thorough mixing and partitioning of the analyte.
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Allow the phases to separate completely. Centrifugation can be used to expedite this process.
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Analysis:
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Carefully separate the two phases.
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Determine the concentration of methyl o-tolylcarbamate in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Causality of Experimental Choices:
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Mutual Saturation of Solvents: This is crucial to prevent volume changes of the phases during the experiment, which would affect the concentration measurements.
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HPLC Analysis: HPLC is a highly sensitive and specific method for quantifying organic compounds in complex matrices, ensuring accurate concentration determination.
Determination of Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of a compound at different pH values, which is critical for understanding its solubility, absorption, and interaction with biological targets. As a carbamate, methyl o-tolylcarbamate is expected to be a very weak acid.
This classical method involves titrating a solution of the compound with a strong base and monitoring the pH change.
Protocol:
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Sample Preparation: Dissolve a precisely weighed amount of methyl o-tolylcarbamate in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume. The final concentration should be in the range of 1-10 mM.
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Titration Setup:
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Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
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Place the sample solution in a thermostatted vessel and bubble with nitrogen to remove dissolved carbon dioxide.
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Titration:
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Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.
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Causality of Experimental Choices:
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Nitrogen Purging: Removal of dissolved CO₂ is essential as it can react with the titrant and interfere with the accurate determination of the equivalence point.
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Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature ensures the accuracy and reproducibility of the measurement.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of a compound.
Protocol:
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Sample Preparation: Place a small, accurately weighed amount of methyl o-tolylcarbamate (typically 5-10 mg) into an inert sample pan (e.g., aluminum or platinum).
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Instrument Setup:
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Place the sample pan and an empty reference pan into the TGA/DSC instrument.
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Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
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Thermal Program:
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Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
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Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow between the sample and reference (DSC) as a function of temperature.
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Data Analysis:
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TGA Curve: A plot of mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.
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DSC Curve: A plot of heat flow versus temperature. Endothermic or exothermic peaks correspond to phase transitions (e.g., melting) or decomposition events.
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Causality of Experimental Choices:
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Inert Atmosphere: Prevents oxidative degradation of the sample, ensuring that the observed thermal events are due to decomposition rather than reaction with air.
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Constant Heating Rate: A linear heating rate allows for the determination of kinetic parameters of decomposition and ensures reproducible results.
Synthesis of Methyl o-Tolylcarbamate
A common method for the synthesis of carbamates is the reaction of an isocyanate with an alcohol. An alternative is the reaction of an amine with a chloroformate. For methyl o-tolylcarbamate, a plausible synthesis route involves the reaction of o-toluidine with methyl chloroformate in the presence of a base.
A related synthesis for methyl N-hydroxy-N-(2-methylphenyl)carbamate involves reacting (N)-(2-methylphenyl)hydroxylamine with methyl chloroformate in the presence of sodium bicarbonate.[3]
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Health Hazards: Carbamates as a class can be toxic and may cause irritation to the eyes, skin, and respiratory tract. Some carbamates are suspected carcinogens.
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Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of methyl o-tolylcarbamate. While experimental data for some key parameters are limited, the provided protocols offer robust methodologies for their determination. A thorough understanding of these properties is essential for the effective and safe utilization of this compound in research and development.
References
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PubChem. (n.d.). Carbamic acid, (2-methylphenyl)-, methyl ester. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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ChemSynthesis. (2025). methyl 2-methylphenylcarbamate. Retrieved January 13, 2026, from [Link]
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Hou, Y., et al. (2010). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o230. [Link]
